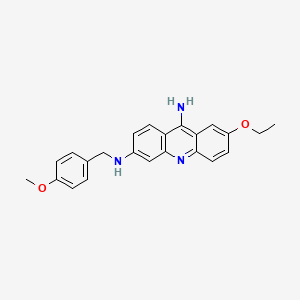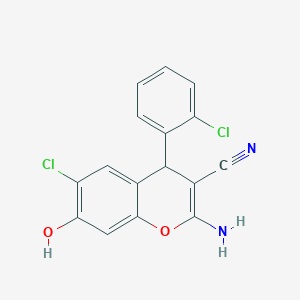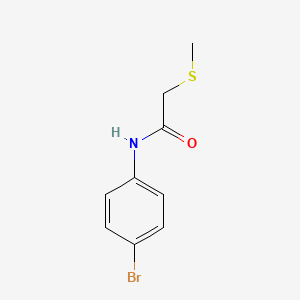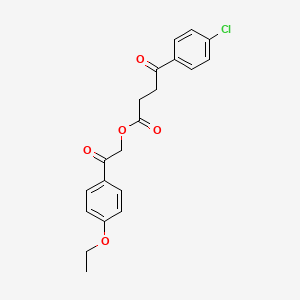![molecular formula C15H15NO5 B4981680 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)
1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene, also known as MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.
作用機序
1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. The activation of mGluR5 has been implicated in the pathophysiology of various neurological and psychiatric disorders. 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascades.
Biochemical and Physiological Effects:
1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene has been shown to modulate various biochemical and physiological processes in the central nervous system. 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene has been shown to reduce the release of glutamate, increase the levels of brain-derived neurotrophic factor (BDNF), and modulate the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine. 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation.
実験室実験の利点と制限
1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other receptors. Additionally, 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene has been shown to have good pharmacokinetic properties and can easily cross the blood-brain barrier. However, one of the main limitations of 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene has been shown to have off-target effects at high concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene. One of the main directions is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of more selective and potent mGluR5 antagonists could improve the efficacy and safety of this class of drugs. Furthermore, the investigation of the downstream signaling pathways of mGluR5 could provide insights into the underlying mechanisms of its role in various physiological processes. Finally, the investigation of the effects of 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene on other systems such as the immune system and the gastrointestinal tract could provide a more comprehensive understanding of its potential therapeutic applications.
合成法
1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenol with ethylene oxide, followed by the reaction of the resulting product with 2-nitrochlorobenzene. The final product is obtained after purification and isolation steps. The purity and yield of 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders such as fragile X syndrome, Parkinson's disease, and addiction. 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models of these disorders. Additionally, 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene has been used to study the neuroprotective effects of mGluR5 antagonists in traumatic brain injury and stroke.
特性
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-12-5-4-6-13(11-12)20-9-10-21-15-8-3-2-7-14(15)16(17)18/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGVJIQNNWHELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)
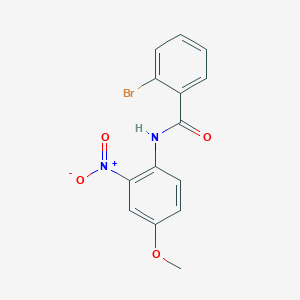
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4981617.png)
![1,3-dimethyl-7-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4981636.png)
![3-[4-(4-methoxyphenoxy)butyl]-2,4-pentanedione](/img/structure/B4981644.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4981650.png)

![8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline](/img/structure/B4981657.png)
![1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4981665.png)
![N~1~-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)
